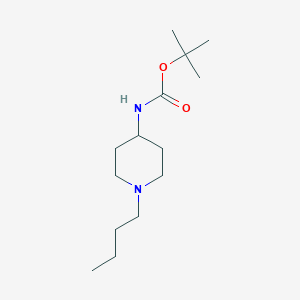

4-(N-BOC-Amino)-1-butylpiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

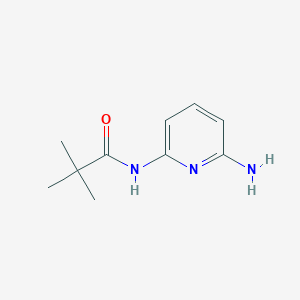

4-(N-Boc-amino)piperidine is a piperidone derivative . It is an organic building block that has been used in the synthesis of aminopiperidine antiviral chemokine (C-C motif) receptor 5 (CCR5) antagonists and antibacterial agents .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A moisture-tolerant route to unprotected α/β-amino acid N-carboxyanhydrides and facile synthesis of hyperbranched polypeptides has been reported .

Molecular Structure Analysis

The molecular formula of 4-(N-Boc-amino)piperidine is C10H20N2O2 . The InChI key is CKXZPVPIDOJLLM-UHFFFAOYSA-N .

Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Reductive amination using cobalt-based nanoparticles for synthesis of amines has been reported .

Physical And Chemical Properties Analysis

The melting point of 4-(N-Boc-amino)piperidine is 162-166 °C (lit.) . The molecular weight is 200.28 g/mol .

Aplicaciones Científicas De Investigación

N-BOC Protection of Amines

- Application Summary : The N-BOC group is widely used for the protection of amines in various biologically active compounds . This is due to the extreme stability of the N-BOC group toward catalytic hydrogenolysis and its resistance to basic and nucleophilic conditions . It’s also due to its labile nature under several chemical transformations .

- Methods of Application : Several methods have been described to introduce the Boc protecting group, using di-tert-butyl dicarbonate, (Boc)2O, under a variety of conditions. N-Boc protection is frequently reported by base-catalysed reactions using DMAP , aq. NaOH , NaHMDS , or Lewis acids-catalysed reactions . A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described .

- Results or Outcomes : The N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature . All N-protected sulfamides were obtained in excellent yields and the reaction preserves stereochemical integrity of N‐Boc amino acids .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl N-(1-butylpiperidin-4-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O2/c1-5-6-9-16-10-7-12(8-11-16)15-13(17)18-14(2,3)4/h12H,5-11H2,1-4H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDPKDHGIYFONT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCC(CC1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610953 |

Source

|

| Record name | tert-Butyl (1-butylpiperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N-BOC-Amino)-1-butylpiperidine | |

CAS RN |

1345471-82-0 |

Source

|

| Record name | tert-Butyl (1-butylpiperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(E)-2-Aminoethenyl]dimethylamine](/img/structure/B111639.png)

![2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B111656.png)

![6-Amino-3-methyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B111672.png)

![Ethyl 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B111691.png)